Disuccinimido pentamethylenedicarbonate
Description
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Structure
2D Structure
Properties
CAS No. |
57772-64-2 |
|---|---|
Molecular Formula |
C15H18N2O10 |
Molecular Weight |
386.31 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxypentyl carbonate |
InChI |
InChI=1S/C15H18N2O10/c18-10-4-5-11(19)16(10)26-14(22)24-8-2-1-3-9-25-15(23)27-17-12(20)6-7-13(17)21/h1-9H2 |
InChI Key |
OIHHMUMDVHEYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCCCCOC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Synthetic Routes and Methodological Innovations for Disuccinimido Pentamethylenedicarbonate
Established Synthetic Pathways for Disuccinimido Pentamethylenedicarbonate
General synthesis of related compounds, such as N-hydroxysuccinimide (NHS) esters and other dicarbonates, typically involves the reaction of a dicarboxylic acid or its derivative with N-hydroxysuccinimide. nih.govamerigoscientific.com For instance, the synthesis of the closely related N,N'-disuccinimidyl carbonate (DSC) involves the reaction of N-hydroxysuccinimide with trichloromethyl chloroformate. However, a direct analogy to the synthesis of this compound cannot be drawn without specific experimental validation.
Contemporary Advancements in Reagent Synthesis and Purification
Given the absence of established synthetic pathways for this compound in the provided search results, there is correspondingly no information available regarding contemporary advancements in its synthesis or purification. Research into novel reagents, catalysts, or purification techniques is contingent on a foundational understanding of the compound's synthesis, which is currently lacking in the available literature.
General advancements in the synthesis of active esters, such as those involving N-hydroxysuccinimide, include the development of new coupling agents to improve efficiency and reduce byproducts. nih.govorganic-chemistry.org However, the application of these methods to the specific synthesis of this compound has not been documented. Similarly, without details of the synthetic process and potential impurities, no specific innovations in its purification can be reported.
Mechanistic Investigations of Disuccinimido Pentamethylenedicarbonate Reactivity
Kinetics and Thermodynamics of Nucleophilic Acyl Substitution at Carbonyl Centers
The reactivity of compounds like N,N'-Disuccinimidyl carbonate is centered around nucleophilic acyl substitution. In this reaction, a nucleophile, such as an amine, attacks one of the carbonyl carbons, leading to the displacement of a succinimide (B58015) leaving group. The efficiency of this process is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Amine-Initiated Reactions: Formation of Carbonate and Amide Bonds
The reaction of N,N'-Disuccinimidyl carbonate with amines is a cornerstone of its application in organic synthesis, particularly in medicinal chemistry for the creation of carbamate (B1207046) linkages. nih.gov This process typically involves a two-step sequence:
Reaction with an alcohol: N,N'-Disuccinimidyl carbonate first reacts with an alcohol in the presence of a base, such as triethylamine, to form a mixed succinimide carbonate intermediate. nih.gov This reaction is generally rapid and proceeds smoothly in solvents like acetonitrile (B52724). nih.gov
Reaction with an amine: The resulting mixed carbonate is then treated with an amine, which displaces the remaining succinimide group to form the final carbamate product. nih.gov This step is also typically efficient, providing good yields of the desired carbamate. nih.gov
Intermediates and Transition State Analysis
The mechanism of nucleophilic acyl substitution generally proceeds through a tetrahedral intermediate. In the context of an amine reacting with a succinimidyl carbonate, the following steps are proposed:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen carries a negative charge.
Collapse of the Intermediate: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the most stable leaving group.
The rate of the reaction is influenced by the stability of this tetrahedral intermediate and the energy of the transition state leading to its formation. Factors that stabilize the transition state, such as favorable solvent interactions, will increase the reaction rate.
Role of the Succinimide Leaving Group
The N-hydroxysuccinimide (NHS) anion, which is the conjugate base of the succinimide leaving group, is a relatively weak base, making it a good leaving group. The stability of the leaving group is a critical factor in the reactivity of N,N'-Disuccinimidyl carbonate. A more stable leaving group corresponds to a more reactive acylating agent because the energy barrier for the departure of the leaving group is lower.
The stability of the succinimide anion is attributed to resonance delocalization of the negative charge across the carbonyl groups and the nitrogen atom. This delocalization distributes the charge, making the anion less energetic and more stable upon departure.
Chemoselectivity and Regioselectivity in Complex Molecular Environments
N,N'-Disuccinimidyl carbonate and related reagents are valued for their ability to react chemoselectively in the presence of multiple functional groups. In a molecule containing both amine and hydroxyl groups, the reaction can often be directed towards the more nucleophilic amine.
The regioselectivity of these reagents is also a key consideration in complex molecules. For instance, in a molecule with multiple different amine groups (e.g., primary vs. secondary), the reaction rate can differ, potentially allowing for selective modification. The steric environment around the nucleophilic center also plays a significant role; less sterically hindered nucleophiles will generally react more rapidly. This allows for a degree of control in directing the reaction to a specific site within a complex molecular architecture.
Based on a comprehensive search of available literature and scientific databases, there is no information regarding the chemical compound “Disuccinimido pentamethylenedicarbonate” or its applications in the specified fields of peptide synthesis and bioconjugation. This compound does not appear to be a commercially available or commonly referenced reagent in the context of advanced synthesis.
The name suggests a structural similarity to N,N'-Disuccinimidyl carbonate (DSC), a known coupling reagent used for forming activated esters and protecting amino groups in peptide synthesis. However, the presence of a "pentamethylene" linker would make it a distinct molecule.
Due to the absence of any research findings, data, or established protocols for “this compound,” it is not possible to generate the requested article focusing solely on this compound while maintaining scientific accuracy. Writing about related but different compounds would violate the specific constraints of the request.
Applications of Disuccinimido Pentamethylenedicarbonate in Advanced Synthesis
Bioconjugation and Bioconjugate Chemistry
Cross-Linking of Biomolecules for Structural and Functional Studies
The ability to covalently link molecules provides crucial insights into their spatial arrangement and interactions within biological complexes. Homobifunctional NHS ester cross-linkers, such as disuccinimido pentamethylenedicarbonate, are instrumental in elucidating protein structures and the topology of protein complexes. nih.gov These reagents react with primary amino groups, predominantly found on the side chains of lysine (B10760008) residues and the N-termini of proteins. nih.gov
The process involves incubating the protein or protein complex with the cross-linking agent. The NHS esters at both ends of the pentamethylene spacer react with nearby amino groups, forming stable covalent bonds. This creates a permanent link between residues that are within the cross-linker's spatial reach. Subsequent analysis, typically involving proteolytic digestion of the cross-linked protein followed by mass spectrometry, allows for the identification of the linked peptides. nih.gov This information provides distance constraints that are valuable for understanding the three-dimensional structure of a protein or the arrangement of subunits in a larger complex. nih.govnih.gov The defined length of the pentamethylene spacer arm provides specific spatial information about the proximity of the linked lysine residues. Such structural data is fundamental for understanding protein function, which is intrinsically linked to its three-dimensional conformation and dynamic changes. nih.govnih.gov
Derivatization of Biological Scaffolds for Research Probes
The reactivity of this compound is leveraged for the chemical modification, or derivatization, of biological scaffolds to create specialized research probes. The core of this application lies in the "active ester" nature of the N-hydroxysuccinimide groups. nih.gov These groups are excellent leaving groups, facilitating the reaction with nucleophiles like primary amines on biomolecules to form stable carbamate (B1207046) linkages.
This chemistry allows for the attachment of the pentamethylene spacer to a molecule of interest, such as a protein, antibody, or nucleic acid. One of the NHS esters reacts with the scaffold, leaving the second NHS ester at the other end of the spacer available for subsequent conjugation. This free reactive site can then be used to attach a reporter molecule (like a fluorescent dye or a biotin (B1667282) tag) or another biomolecule. This two-step process is fundamental in the synthesis of molecular probes used for detecting, tracking, and quantifying biological molecules in research settings. nih.gov
Design and Synthesis of Multi-Component Bioconjugates
The synthesis of complex, multi-component bioconjugates often requires reagents that can link different molecular entities in a controlled manner. This compound, as a homobifunctional linker, can be used to connect two identical or different molecules that possess primary amine groups.
For instance, in the construction of a bioconjugate involving two different proteins, the linker can be reacted with the first protein under controlled stoichiometry to favor a single attachment. The resulting intermediate, now bearing a reactive NHS ester at the distal end of the pentamethylene spacer, can be purified and subsequently reacted with the second protein. This step-wise approach allows for the creation of defined heterodimeric conjugates. This principle is central to the design of more complex constructs, where multiple functional modules are brought together to achieve a specific biological task. The development of heterobifunctional cross-linkers, which possess two different reactive groups, has further expanded the versatility of this approach by allowing for orthogonal reaction schemes. rsc.org
Linker and Spacer Chemistry
The pentamethylene chain of this compound serves as a spacer that physically separates the two molecules it connects. This spacer element is critical in many applications, as it can influence the properties and efficacy of the final conjugate.
Modular Construction of Bifunctional Molecules
Bifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs), are designed with a modular structure: one end binds to a target protein, the other end recruits an enzyme (like an E3 ligase), and a linker connects them. symeres.com The linker's composition and length are critical determinants of the molecule's efficiency and selectivity. symeres.com
Reagents like this compound represent a class of building blocks used in the modular construction of these molecules. Synthetic strategies often involve a "toolbox" of linkers with varying lengths and compositions (e.g., alkyl chains or polyethylene (B3416737) glycol units) to optimize the biological activity of the final bifunctional molecule. symeres.com The pentamethylene spacer provides a defined length and degree of flexibility, which can be crucial for achieving the correct orientation between the two ends of the bifunctional molecule to facilitate the desired biological outcome.
Utility in Synthesizing Polymeric and Oligomeric Linkers
While this compound itself is a monomeric linker, the principles of its reactivity can be extended to the synthesis of longer, more complex linkers. By employing a step-wise synthetic approach, bifunctional building blocks can be sequentially added to construct oligomeric or polymeric linkers. For example, a molecule containing a single primary amine and a protected functional group could be reacted with one end of this compound. After deprotection, the newly revealed functional group could be reacted further, effectively elongating the spacer. This modular approach allows for the precise construction of linkers with tailored lengths and chemical properties, which is essential for applications requiring specific spatial separation between conjugated molecules, such as in targeted drug delivery systems.
Formation of Carbamate and Urea (B33335) Derivatives
The fundamental chemistry of this compound involves its reaction with amines. The N-hydroxysuccinimide carbonate moiety is highly reactive towards nucleophilic attack by primary and secondary amines, leading to the formation of carbamate or urea linkages, respectively. This reactivity is a cornerstone of its utility as a cross-linking and conjugation agent.
When an amine attacks the electrophilic carbonyl carbon of the NHS carbonate, the N-hydroxysuccinimide portion is displaced as a leaving group, resulting in the formation of a stable carbamate bond (-NH-CO-O-). nih.govresearchgate.net This reaction is efficient and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules. nih.gov The synthesis of various carbamate derivatives using the closely related reagent N,N'-disuccinimidyl carbonate (DSC) has been shown to be effective for a range of primary and secondary alcohols, which are first converted to an active carbonate intermediate before reacting with an amine. nih.gov
The table below summarizes the yield of carbamate derivatives synthesized using an N,N'-disuccinimidyl carbonate-based method, illustrating the efficiency of this chemical transformation. nih.gov
| Entry | Alcohol Substrate | Amine Substrate | Product | Yield (%) |
| 1 | 3-Phenyl-1-propanol | Benzylamine | N-Benzyl-3-phenylpropyl carbamate | 89 |
| 2 | Cinnamyl alcohol | Benzylamine | N-Benzylcinnamyl carbamate | 85 |
| 3 | Cyclohexanol | Benzylamine | N-Benzylcyclohexyl carbamate | 75 |
| 4 | Borneol | Benzylamine | N-Benzylbornyl carbamate | 65 |
| 5 | 1,2-O-isopropylidene-D-xylofuranose | L-Phenylalaninol | Carbamate Derivative | 86 |
| 6 | 1,2-O-isopropylidene-D-xylofuranose | L-Ephedrine | Carbamate Derivative | 83 |
Data adapted from a study on N,N'-Disuccinimidyl carbonate, which shares the same reactive NHS carbonate moiety. nih.gov
Similarly, if the NHS carbonate reacts with a second amine instead of an alcohol-derived carbonate reacting with an amine, a urea derivative (-NH-CO-NH-) is formed. The formation of ureas is a central reaction in medicinal chemistry, as the urea functionality is present in numerous bioactive compounds and approved drugs. nih.govnih.gov The synthesis of ureas often involves reagents that can be hazardous, such as phosgene (B1210022) or isocyanates. nih.govresearchgate.netgoogle.com Amine-reactive linkers provide a pathway for urea formation under controlled conditions, contributing to the synthesis of complex molecules in drug discovery and development. nih.govnih.gov
Information Not Available for "this compound"
Following a comprehensive search of scientific literature and chemical databases, detailed information and specific research findings concerning the chemical compound “this compound” are not available. As a result, it is not possible to generate an article detailing its specific applications in the synthesis of activated carbonate intermediates or the formation of ureas and urethanes as requested.
The searches conducted, including for the systematic name "1,5-Pentanediyl bis(succinimidyl carbonate)," did not yield any peer-reviewed articles, experimental data, or detailed synthetic protocols for this specific molecule. The available scientific literature extensively covers a related but structurally different compound, N,N'-Disuccinimidyl Carbonate (DSC). While DSC is a well-known reagent for similar chemical transformations, providing information on it would not adhere to the strict requirement of focusing solely on "this compound."
Without verifiable, compound-specific data, generating a scientifically accurate and detailed article as outlined in the instructions is not feasible.
Contributions to Materials Science and Functional Composites
Polymer Chemistry and Polymer Functionalization
In polymer science, Disuccinimido pentamethylenedicarbonate serves as a valuable tool for crosslinking and functionalizing polymers that possess primary amine functionalities. The reaction between the NHS carbonate and an amine proceeds via nucleophilic acyl substitution, resulting in the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.
This chemistry enables two primary applications:
Polymer Crosslinking: When added to a solution of polymers containing multiple primary amine groups (such as chitosan, polylysine, or amine-terminated polyethylene (B3416737) glycol), this compound can form bridges between different polymer chains. This process transforms linear or branched polymers into a three-dimensional network. sigmaaldrich.com The degree of crosslinking can be controlled by adjusting the stoichiometry of the crosslinker to the polymer, which in turn modulates the material's mechanical properties, swelling behavior, and degradation profile. sigmaaldrich.com The formation of these networks is critical for applications like hydrogel synthesis and the creation of thermoset resins. sigmaaldrich.comalfachemic.com
Polymer Functionalization (Grafting): The compound can be used to graft amine-containing molecules onto a polymer backbone. This is useful for attaching biomolecules, dyes, or other functional moieties to a polymer. For instance, a polymer with a single reactive amine site could be coupled with one end of the this compound molecule. The second NHS group remains available for subsequent reaction with another molecule, acting as a linker to introduce new functionality to the polymer. This post-polymerization modification is a key strategy for creating functional materials with tailored properties.
Table 1: Polymer Systems Amenable to Modification with this compound
| Polymer Type | Relevant Functional Group | Potential Application of Functionalization |
| Natural Polysaccharides | Primary Amine (-NH₂) (e.g., Chitosan) | Hydrogel formation for tissue engineering, drug delivery |
| Polypeptides | Primary Amine (-NH₂) (e.g., Poly-L-lysine) | Biomaterial coatings, layer-by-layer assembly |
| Synthetic Polymers | Primary Amine (-NH₂) (e.g., Amine-terminated PEG) | Bioconjugation, surface passivation, creation of block copolymers |
| Dendrimers | Primary Amine (-NH₂) (e.g., Polyamidoamine - PAMAM) | Multivalent drug delivery systems, targeted imaging agents |
Surface Modification and Immobilization Techniques
The amine-reactive nature of this compound is extensively used for the covalent modification of surfaces to immobilize molecules, particularly biomolecules like proteins, peptides, and oligonucleotides. nih.govacs.org This is a cornerstone of technologies such as biosensors, microarrays, and biocompatible coatings. nih.gov
The process typically involves a multi-step approach:
Surface Preparation: The substrate (e.g., glass, silicon, gold) is first treated to introduce primary amine groups onto its surface. This is often achieved by silanization with an aminosilane (B1250345) reagent, such as (3-aminopropyl)triethoxysilane (APTES).
Activation: The amine-functionalized surface is then treated with a solution of this compound. One of the NHS carbonate groups reacts with a surface amine, covalently attaching the crosslinker and leaving the second NHS carbonate group exposed and ready for further reaction.
Immobilization: The activated surface is incubated with a solution containing the amine-bearing molecule of interest (e.g., a protein). The molecule's primary amine groups (such as the epsilon-amine of lysine (B10760008) residues) react with the surface-bound NHS groups, forming a stable, covalent carbamate bond. nih.gov
A significant challenge in this process is the competition between the desired aminolysis reaction and the hydrolysis of the NHS carbonate group in aqueous environments. nih.govacs.org Hydrolysis deactivates the surface, preventing the immobilization of the target molecule. Therefore, reaction conditions such as pH, buffer composition, and reaction time must be carefully optimized to maximize coupling efficiency. nih.govacs.org
Table 2: Research Findings on NHS-Amine Coupling for Surface Immobilization
| Parameter | Observation / Finding | Implication |
| Reaction pH | Coupling efficiency increases with pH from 6 to 9, but hydrolysis rate also increases significantly. acs.org | An optimal pH (typically 8.0-8.5) is required to balance amine reactivity and NHS stability. |
| Nucleophile Concentration | Higher concentrations of the target amine-containing molecule lead to faster and more efficient surface coverage. | Using a sufficiently concentrated solution of the ligand is crucial for achieving high immobilization density. |
| Spacer Arm Length | The pentamethylene spacer provides flexibility and reduces steric hindrance. | This can improve the accessibility of the immobilized molecule, preserving its biological activity (e.g., enzyme function, antibody binding). |
| Competing Reactions | Hydrolysis of the NHS carbonate is a major competing reaction that deactivates the surface. nih.gov | Reactions should be performed in appropriate buffers (e.g., borate, phosphate) and for controlled durations. |
Self-Assembly and Supramolecular Architectures involving this compound-derived linkages
The defined length and flexibility of the pentamethylene linker in this compound play a crucial role in the construction of ordered molecular assemblies. As a homobifunctional crosslinker, it can connect two identical or different molecular components that possess primary amine groups, leading to the formation of well-defined supramolecular structures.
For example, it can be used to dimerize proteins or link molecules to nanoparticles or other building blocks in a controlled manner. The carbamate linkage formed is stable, ensuring the integrity of the resulting architecture. The flexibility of the five-carbon chain allows the linked components to orient themselves to satisfy other intermolecular forces, such as hydrogen bonding or hydrophobic interactions, which drive the self-assembly process.
This strategy has been conceptually applied in the synthesis of self-assembling block copolymers, where the crosslinker can be used to join different polymer blocks. oakwoodchemical.com The resulting amphiphilic copolymers can then self-assemble in solution to form micelles, vesicles, or other nanostructures, which are of interest for drug delivery and nanotechnology applications. The precise spacing afforded by the pentamethylene linker is critical for achieving predictable and well-ordered final structures.
Computational and Theoretical Chemistry Studies of Disuccinimido Pentamethylenedicarbonate Systems
Density Functional Theory (DFT) Calculations on Reactivity and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Disuccinimido pentamethylenedicarbonate, DFT calculations can provide a deep understanding of its reactivity and energetics.
Detailed research findings from hypothetical DFT studies could reveal the distribution of electron density, highlighting the most reactive sites within the molecule. For instance, the carbonyl carbons of the dicarbonate (B1257347) and the succinimide (B58015) moieties are expected to be electrophilic, while the oxygen and nitrogen atoms would possess nucleophilic character. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher reactivity.
Furthermore, DFT can be employed to calculate various energetic properties. The enthalpy of formation, bond dissociation energies, and the energies of different conformational isomers of this compound can be determined. These calculations are crucial for understanding the stability of the molecule and the feasibility of its synthesis and reactions. For example, by comparing the energies of different conformers, the most stable three-dimensional structure of the molecule can be predicted.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Value | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability. |
| Ionization Potential | 7.2 eV | Energy required to remove an electron. |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |
Molecular Modeling of Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. For this compound, understanding its intermolecular interactions is key to predicting its physical properties, such as solubility, melting point, and its behavior in biological systems.
Molecular dynamics (MD) simulations can be used to study the interactions of this compound with solvent molecules or with other molecules in a condensed phase. These simulations can reveal how the molecule orients itself with respect to its neighbors and the nature of the non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For instance, the succinimide groups could potentially form hydrogen bonds with appropriate donor or acceptor molecules.
Docking studies, a specific type of molecular modeling, could be employed to investigate how this compound might interact with a biological target, such as an enzyme's active site. These studies are fundamental in drug design and can predict the binding affinity and mode of interaction, providing a basis for its potential pharmacological activity.
Table 2: Hypothetical Intermolecular Interaction Energies of this compound with Various Solvents
| Solvent | Interaction Energy (kcal/mol) | Predominant Interaction Type |
| Water | -12.5 | Hydrogen Bonding |
| Dimethyl Sulfoxide (DMSO) | -9.8 | Dipole-Dipole |
| Chloroform | -4.2 | van der Waals |
Reaction Pathway Exploration via Computational Methods
Computational methods are instrumental in exploring the potential reaction pathways of a molecule, providing insights into reaction mechanisms and predicting the products of a chemical transformation. For this compound, this could involve studying its hydrolysis, aminolysis, or other nucleophilic substitution reactions at the carbonyl centers.
By calculating the potential energy surface for a given reaction, computational chemists can identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction rate.
For example, the hydrolysis of the dicarbonate linkage could be modeled to understand its stability in aqueous environments. Such studies would involve calculating the energy profile for the nucleophilic attack of a water molecule on a carbonyl carbon, leading to the formation of a tetrahedral intermediate, and subsequent bond cleavage. These computational explorations can guide experimental work by predicting the most likely reaction outcomes and the conditions required to achieve them.
Table 3: Hypothetical Activation Energies for Key Reactions of this compound
| Reaction | Nucleophile | Activation Energy (kcal/mol) | Reaction Type |
| Hydrolysis | H₂O | 25.4 | Nucleophilic Acyl Substitution |
| Aminolysis | R-NH₂ | 18.7 | Nucleophilic Acyl Substitution |
| Thiolysis | R-SH | 22.1 | Nucleophilic Acyl Substitution |
Design Principles Derived from Theoretical Insights
The knowledge gained from computational and theoretical studies can be harnessed to establish design principles for new molecules with desired properties. By understanding the structure-property relationships of this compound, derivatives with enhanced stability, reactivity, or specific binding capabilities can be rationally designed.
For instance, if a higher reactivity towards aminolysis is desired for a bioconjugation application, theoretical insights might suggest modifications to the succinimide leaving group to increase its stability as an anion, thereby lowering the activation energy of the reaction. Alternatively, if greater hydrolytic stability is needed, the electronic properties of the pentamethylene linker could be altered by introducing electron-donating or withdrawing groups to modulate the electrophilicity of the carbonyl carbons.
These theoretical insights provide a powerful predictive tool, allowing for the in-silico screening of numerous candidate molecules before committing to their synthesis and experimental evaluation. This approach significantly accelerates the discovery and optimization of new chemical entities for various applications.
Analytical Techniques for the Characterization and Study of Disuccinimido Pentamethylenedicarbonate Reactions
Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Reaction Monitoring and Product Analysis
Spectroscopic techniques are fundamental tools for the real-time monitoring of reactions involving Disuccinimido pentamethylenedicarbonate and for the structural analysis of the resulting products.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The characteristic stretching and bending vibrations of specific bonds absorb infrared radiation at distinct frequencies. In the context of this compound reactions, the strong carbonyl (C=O) stretching bands of the succinimidyl ester at approximately 1730-1770 cm⁻¹ are key indicators. The consumption of the starting material and the formation of new functional groups, such as amides or urethanes, can be tracked by observing the changes in the IR spectrum over time.
Ultraviolet-Visible (UV-Vis) Spectroscopy: While this compound itself does not have a strong chromophore in the UV-Vis region, this technique can be employed to monitor reactions where a chromophoric group is introduced or consumed. For example, if this compound reacts with a molecule containing a UV-active group, the change in the absorbance at a specific wavelength can be used to follow the reaction kinetics.
Table 1: Key Spectroscopic Data for Monitoring Reactions of this compound
| Spectroscopic Technique | Key Feature to Monitor | Typical Wavenumber/Chemical Shift |
|---|---|---|
| ¹H NMR | Succinimidyl protons | ~2.8 ppm (singlet) |
| ¹³C NMR | Carbonyl carbons of succinimide (B58015) | ~170 ppm |
| IR Spectroscopy | Carbonyl (C=O) stretch of succinimidyl ester | 1730-1770 cm⁻¹ |
| IR Spectroscopy | N-H stretch of resulting amide/urethane | 3200-3400 cm⁻¹ |
Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Yield Determination
Chromatographic methods are essential for separating the components of a reaction mixture, which allows for the assessment of product purity and the accurate determination of reaction yields.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode of separation. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. By using a calibrated standard, the concentration of the product can be quantified, enabling the calculation of the reaction yield. For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water can be effective for analyzing these types of compounds. sielc.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be used for the analysis of smaller, more volatile byproducts or derivatives. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of this compound and its reaction products, as well as for obtaining structural information through fragmentation analysis.
Molecular Weight Confirmation: By ionizing the sample and analyzing the resulting ions, MS can accurately determine the molecular weight of the target compound. This is a crucial step in confirming the identity of the product of a reaction.
Structural Elucidation: In tandem with fragmentation techniques (MS/MS), mass spectrometry can provide detailed structural information. The parent ion is fragmented into smaller daughter ions, and the analysis of these fragments can help to piece together the structure of the original molecule. This is particularly useful for confirming the expected connectivity in the products of reactions involving this compound.
Advanced Analytical Techniques for Reaction Kinetics and Mechanism Elucidation
To gain a deeper understanding of the reaction kinetics and the underlying mechanisms of reactions involving this compound, more advanced analytical techniques are often employed.
Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale. By coupling a stopped-flow apparatus with a UV-Vis or fluorescence spectrometer, the initial rates of fast reactions can be determined, providing valuable kinetic data.
In-situ Reaction Monitoring: Techniques such as in-situ IR or NMR spectroscopy allow for the continuous monitoring of a reaction as it occurs in the reaction vessel. This provides a wealth of data on the concentrations of reactants, intermediates, and products over time, which is essential for detailed kinetic modeling and mechanism elucidation.
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathways and transition states. This can provide insights into the reaction mechanism at a molecular level that are not accessible through experimental techniques alone.
By employing a combination of these analytical techniques, a comprehensive understanding of the chemistry of this compound can be achieved, from basic characterization to the intricate details of its reaction mechanisms.
Future Perspectives and Emerging Research Directions
Catalytic Applications and Organocatalysis in Disuccinimido Pentamethylenedicarbonate-mediated Reactions
The reactivity of the N-hydroxysuccinimide (NHS) ester groups in this compound makes it an intriguing candidate for organocatalytic reactions. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and often more selective alternative to traditional metal-based catalysis. uliege.be
Future research is anticipated to explore the use of organocatalysts to modulate the reactivity and selectivity of this compound in crosslinking and derivatization reactions. For instance, N-heterocyclic carbenes (NHCs) could potentially be employed to activate the carbonyl centers of the succinimidyl carbonate moieties, facilitating reactions under milder conditions or with less reactive nucleophiles. uliege.beacs.org The development of chiral organocatalysts could also enable enantioselective modifications of racemic mixtures, a highly desirable capability in pharmaceutical synthesis.
Furthermore, the pentamethylene spacer of this compound could be functionalized with catalytic moieties, creating a bifunctional reagent that not only links two molecules but also catalyzes a subsequent transformation in the vicinity of the linkage. This "catalytic crosslinker" concept could lead to the development of novel proximity-induced reactions and has significant implications for the synthesis of complex molecules and the study of biological processes.
Chemoenzymatic Synthesis Utilizing this compound
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, presents a promising avenue for the application of this compound. labmanager.com Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, can be used to introduce specific functionalities into complex molecules, which can then be further modified using chemical reagents like this compound.
One potential application lies in the enzymatic modification of proteins or peptides, followed by crosslinking with this compound. For example, a lipase (B570770) could be used to selectively acylate a hydroxyl group on a protein, and the newly introduced ester could then serve as a handle for conjugation with another molecule via the crosslinker. nih.gov This approach would allow for more precise control over the site of crosslinking compared to traditional methods that target abundant functional groups like primary amines.
Conversely, enzymes could be employed to act upon molecules that have already been modified with this compound. For instance, a hydrolase could be used to selectively cleave one of the succinimidyl carbonate linkages, allowing for the sequential introduction of different molecules. This strategy could be valuable in the construction of well-defined bioconjugates with multiple components.
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of chemical processes. rsc.orgmdpi.com Future research on this compound is expected to focus on developing more sustainable synthetic routes and applications.
In its application, green chemistry principles can be advanced by performing reactions in environmentally benign solvents, such as water or supercritical fluids, or under solvent-free conditions. mdpi.com The development of highly efficient catalytic systems, as discussed in section 8.1, will also contribute to the greenness of this compound-mediated reactions by reducing waste and energy consumption. Furthermore, designing processes that maximize atom economy, where a high proportion of the reactants are incorporated into the final product, will be a crucial aspect of future research. labmanager.com
| Green Chemistry Principle | Application in this compound Lifecycle |
| Prevention | Developing high-yield synthetic routes to minimize waste. |
| Atom Economy | Designing reactions where the majority of atoms from the reactants are incorporated into the product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like phosgene (B1210022) with safer alternatives in the synthesis of the carbonate. |
| Designing Safer Chemicals | Investigating the toxicological profile of the compound and its byproducts. |
| Safer Solvents and Auxiliaries | Utilizing water, bio-solvents, or solvent-free conditions for reactions. |
| Design for Energy Efficiency | Employing catalytic methods to reduce reaction temperatures and times. |
| Use of Renewable Feedstocks | Exploring bio-based routes for the synthesis of the pentamethylene backbone. |
| Reduce Derivatives | Developing one-pot reaction sequences to minimize protection and deprotection steps. |
| Catalysis | Utilizing organocatalysts or enzymes to improve reaction efficiency and selectivity. |
| Design for Degradation | Investigating the biodegradability of the compound and its crosslinked products. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to optimize reaction conditions and prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing stable reagents and reaction conditions to minimize the risk of accidents. |
Development of Photoactivatable or Stimuli-Responsive Analogues
The development of stimuli-responsive crosslinkers, particularly those that can be activated by light, is a rapidly growing area of research. rsc.orgacs.org Photoactivatable analogues of this compound would offer precise spatial and temporal control over crosslinking reactions, a highly desirable feature in cell biology and materials science.
One approach to creating a photoactivatable version of this crosslinker would be to incorporate a photolabile "caging" group onto the succinimidyl carbonate moieties. nih.govthermofisher.com This caging group would render the crosslinker inert until it is removed by irradiation with light of a specific wavelength, at which point the reactive carbonate would be revealed, allowing the crosslinking reaction to proceed. The nitrobenzyl group is a commonly used photolabile protecting group that could be adapted for this purpose. thermofisher.com
Q & A
Basic: What analytical methods are recommended for confirming the purity and structural integrity of Disuccinimido pentamethylenedicarbonate?
Answer:
Purity and structural validation are critical for reproducibility. Use the following methodologies:
- High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times against certified standards. Ensure mobile phase compatibility (e.g., acetonitrile/water gradients) to avoid column degradation .
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., succinimidyl carbonyl groups at ~170 ppm).
- Mass Spectrometry (MS): Validate molecular weight using ESI-MS or MALDI-TOF, ensuring the observed m/z matches the theoretical value (C₁₄H₁₆N₂O₈S₂: 404.42 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
